molecular formula C16H18N4O3 B2667256 (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035022-27-4

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No. B2667256
CAS RN: 2035022-27-4
M. Wt: 314.345
InChI Key: FVGGMILDTMBUKN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide, also known as TAT-DCA, is a small molecule inhibitor that has shown potential in scientific research applications. TAT-DCA is a derivative of dichloroacetate (DCA), which is a well-known metabolic modulator that has been studied for its potential in treating various diseases. TAT-DCA has been developed to improve the bioavailability and efficacy of DCA.

Scientific Research Applications

Polymer Synthesis and Functionalization

Acrylamide derivatives play a crucial role in the synthesis of polymers with specific properties. For example, novel functional acrylamides have been synthesized for homopolymerization and copolymerization, leading to materials with potential applications in biomedicine and materials science (Long Ling et al., 1999). Similarly, acrylamides have been used to create copolymers containing poly(ethylene glycol) and dioxolane functional groups, which could be used for bioconjugation (N. Rossi et al., 2008).

Chemical Crosslinking and Hydrogel Formation

Chemically crosslinked hydrogels made from acrylamide co-polymers exhibit properties valuable for drug delivery systems, tissue engineering, and environmental applications. For instance, poly(acrylamide-co-maleic acid) hydrogels have been studied for their swelling/de-swelling characteristics, influenced by crosslinkers and initiator concentration (Y. Murali Mohan et al., 2006).

Controlled Polymerization Techniques

Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been applied to acrylamides to achieve polymers with precise molecular weights and structures. These methods enable the synthesis of polymers for targeted applications in biotechnology and nanotechnology (M. Teodorescu & K. Matyjaszewski, 2000).

Bioconjugation and Biomedical Applications

The functionalization of polymers with bioactive molecules is a key area of research. For instance, the derivatization of poly(acrylic acid) with amine-terminated molecules using a triazine-based condensing agent demonstrates the potential for creating polymers with specific functionalities for biomedical applications (K. Thompson & S. Michielsen, 2006).

Advanced Materials and Nanotechnology

Acrylamide derivatives are instrumental in the development of advanced materials such as smart hydrogels and thermoresponsive scaffolds for tissue engineering. The design of poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity exemplifies the use of these materials in creating environments conducive to cell growth and tissue regeneration (A. Galperin et al., 2010).

properties

IUPAC Name

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-6-4-5-7-12(11)8-9-14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGMILDTMBUKN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide

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